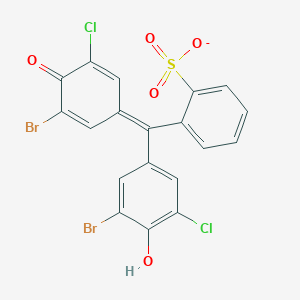

Bromochlorophenol Blue sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102185-52-4 |

|---|---|

Molecular Formula |

C19H9Br2Cl2NaO5S |

Molecular Weight |

603.0 g/mol |

IUPAC Name |

sodium 2-[(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1 |

InChI Key |

BWDKAKIITIACLI-UHFFFAOYSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Bromochlorophenol Blue Sodium Salt: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and core applications of Bromochlorophenol Blue sodium salt. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound is a synthetic dye widely utilized as a pH indicator. Its chemical structure, a substituted sulfonephthalein, allows for a distinct and reversible color change in response to variations in hydrogen ion concentration. This property makes it an invaluable tool in various analytical and biological assays.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | Phenol, 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, S,S-dioxide, monosodium salt] | [1] |

| CAS Number | 102185-52-4 | [1] |

| Molecular Formula | C₁₉H₉Br₂Cl₂NaO₅S | [1] |

| Molecular Weight | 603.04 g/mol | [1] |

| Appearance | Black to dark green powder | [2] |

| Melting Point | >250 °C | [1] |

| Solubility | Soluble in water and ethanol (B145695).[1] | [1] |

| pKa (at 25°C) | 6.05 | [1] |

| pH Transition Range | 3.0 (Yellow) – 4.6 (Blue/Violet) | [3] |

| Absorption Maximum (pH 3.0) | 433 – 437 nm | [3] |

| Absorption Maximum (pH 4.6) | 589 – 592 nm | [3] |

pH Indicator Mechanism

The color change of Bromochlorophenol Blue is a direct result of a shift in its chemical equilibrium in response to changes in pH. In acidic solutions, the indicator exists predominantly in its protonated, acidic form (HIn), which appears yellow. As the pH increases, the equilibrium shifts towards the deprotonated, basic form (In⁻), which exhibits a blue or violet color.[3]

Figure 1: Equilibrium shift of Bromochlorophenol Blue with pH change.

Experimental Protocols

This section details methodologies for key experiments utilizing this compound.

Acid-Base Titration

Bromochlorophenol Blue is a suitable indicator for titrations involving a strong acid and a weak base, or vice versa, where the equivalence point falls within its transition range.

Objective: To determine the concentration of an unknown acidic or basic solution.

Materials:

-

This compound indicator solution (0.1% w/v in 20% ethanol)

-

Standard solution of a known concentration (e.g., 0.1 M HCl or 0.1 M NaOH)

-

Unknown solution to be titrated

-

Burette, pipette, conical flask, and magnetic stirrer

Methodology:

-

Preparation of Indicator Solution: Dissolve 0.1 g of this compound in 20 mL of ethanol and dilute to 100 mL with deionized water.

-

Titration Setup:

-

Rinse and fill the burette with the standard solution of known concentration.

-

Pipette a known volume of the unknown solution into a conical flask.

-

Add 2-3 drops of the Bromochlorophenol Blue indicator solution to the conical flask. The solution will turn yellow if acidic or blue/violet if basic.

-

-

Titration Procedure:

-

Slowly add the standard solution from the burette to the conical flask while continuously stirring.

-

As the endpoint is approached, the color of the solution will begin to change. Add the titrant drop by drop.

-

The endpoint is reached when a single drop of the titrant causes a permanent color change from yellow to blue/violet (or vice versa).

-

-

Calculation: Record the volume of the standard solution used and calculate the concentration of the unknown solution using the formula: M₁V₁ = M₂V₂, where M and V are the molarity and volume of the acid and base, respectively.

Figure 2: Workflow for acid-base titration using Bromochlorophenol Blue.

Gel Electrophoresis Tracking Dye

In agarose (B213101) and polyacrylamide gel electrophoresis, this compound is commonly used as a tracking dye to monitor the progress of the separation of macromolecules like DNA, RNA, and proteins.

Objective: To visually track the migration of samples during gel electrophoresis.

Materials:

-

6X Loading Dye containing this compound (e.g., 0.25% Bromochlorophenol Blue, 30% glycerol (B35011), and a buffer compatible with the electrophoresis running buffer)

-

DNA, RNA, or protein samples

-

Agarose or polyacrylamide gel

-

Electrophoresis apparatus and power supply

-

Running buffer (e.g., TAE or TBE for nucleic acids, Tris-Glycine for proteins)

Methodology:

-

Sample Preparation: Mix the DNA, RNA, or protein samples with the 6X loading dye in a 5:1 ratio (sample to dye). The glycerol in the loading dye increases the density of the sample, allowing it to sink into the wells of thegel.

-

Gel Loading: Carefully load the sample-dye mixture into the wells of the submerged agarose or polyacrylamide gel.

-

Electrophoresis: Apply an electric field across the gel. The negatively charged Bromochlorophenol Blue will migrate towards the positive electrode (anode), along with the nucleic acids or SDS-coated proteins.

-

Monitoring Migration: The blue dye front is visible to the naked eye, allowing for real-time monitoring of the electrophoresis run. The migration of the dye front indicates the progress of the separation.

-

Run Termination: Stop the electrophoresis when the dye front has migrated to the desired distance down the gel, ensuring that the molecules of interest have been adequately separated but have not run off the end of the gel.

Figure 3: Experimental workflow for gel electrophoresis using a tracking dye.

Applications in Drug Development and Research

Beyond its fundamental use as a pH indicator, this compound finds applications in various stages of research and drug development:

-

Biochemical Assays: It can be employed in colorimetric assays to detect changes in pH that may result from enzymatic activity.

-

Microbiological Studies: The dye can be incorporated into culture media to visually assess microbial growth by detecting pH changes resulting from metabolic activity.[2] For example, the fermentation of sugars by microorganisms often produces acidic byproducts, which would cause the indicator to change color.

-

Formulation Development: In the development of liquid dosage forms, maintaining a specific pH is often critical for drug stability and solubility. Bromochlorophenol Blue can serve as a visual check during formulation optimization.

-

Colorimetric Sensor Arrays: It has been utilized as a component in colorimetric sensor arrays for the detection and identification of sugars, a technique valuable in biotechnology and pharmaceutical analysis.[3]

Safety and Handling

This compound is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the powder and its solutions. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of the chemical properties and experimental applications of this compound. Its versatility as a pH indicator makes it a staple reagent in a wide array of scientific disciplines.

References

An In-depth Technical Guide to Bromochlorophenol Blue Sodium Salt

For researchers, scientists, and professionals in drug development, Bromochlorophenol Blue sodium salt is a versatile dye with critical applications in various analytical techniques. This guide provides a comprehensive overview of its chemical properties, synonyms, and detailed protocols for its use as a pH indicator and a tracking dye in gel electrophoresis.

Core Chemical Identifiers and Properties

This compound is a sulfonephthalein dye recognized for its distinct color-changing properties in response to varying pH levels. Its unique chemical structure allows for its widespread use in biochemical and molecular biology laboratories.

CAS Number: 102185-52-4[1][][3][4]

Synonyms:

-

BROMOCHLOROPHENOL BLUE, WATER SOLUBLE, PURE[][5]

-

Bromchlorophenol blue, sodium salt[][5]

-

Phenol, 4,4′-(3h-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, s,s-dioxide, monosodium Salt[5]

-

IUPAC Name: sodium;2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate[]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₉H₉Br₂Cl₂NaO₅S | [][3][4][6] |

| Molecular Weight | 603.04 g/mol | [][3][4] |

| Appearance | Black or dark green powder | [1] |

| pH Transition Range | 3.0 (Yellow) – 4.6 (Blue/Violet) | [7][8][9] |

| Melting Point | >250°C | [5] |

| Solubility | Soluble in water and ethanol | [5][9] |

| Absorption Maximum (pH 3.0) | 433 – 437 nm | [8] |

| Absorption Maximum (pH 4.6) | 589 – 592 nm | [8] |

Experimental Protocols

Detailed methodologies for the primary applications of this compound are provided below.

Protocol 1: Preparation of a pH Indicator Solution

This protocol outlines the preparation of a stock solution of Bromochlorophenol Blue for use as a pH indicator.

Materials:

-

Bromochlorophenol Blue powder

-

Methanol (B129727) (or 95% ethanol)

-

Beaker

-

Magnetic stir plate and stir bar

-

Graduated cylinder

-

Storage bottle

Procedure:

-

Weigh out 0.1 g of Bromochlorophenol Blue powder and transfer it to a beaker.

-

Measure 100 mL of methanol using a graduated cylinder.

-

Add the methanol to the beaker containing the Bromophenol Blue powder.

-

Place the beaker on a magnetic stir plate and add a stir bar.

-

Stir the mixture for several minutes until the powder is completely dissolved. The resulting solution will have a reddish-green color in methanol.

-

Transfer the solution to a labeled storage bottle. Store in a cool, dark place.

Usage: Add a few drops of the prepared indicator solution to the sample solution and observe the color change. A yellow color indicates a pH below 3.0, while a blue color indicates a pH above 4.6.

Protocol 2: Preparation of 6X DNA Loading Dye for Gel Electrophoresis

This protocol details the preparation of a 6X loading buffer using Bromophenol Blue as a tracking dye for agarose (B213101) and polyacrylamide gel electrophoresis.

Materials:

-

Bromophenol Blue powder

-

Glycerol (B35011) (or Ficoll-400 or sucrose)

-

Deionized water (dH₂O)

-

50 mL conical tube or beaker

-

Vortex mixer or magnetic stir plate

Procedure:

-

To prepare 10 mL of 6X loading buffer, weigh out 25 mg of Bromophenol Blue powder.

-

Add 3 mL of glycerol (or 1.5 g of Ficoll-400 or 4 g of sucrose) to a 10 mL final volume container. The glycerol increases the density of the sample, allowing it to sink into the wells of the gel.

-

Add the 25 mg of Bromophenol Blue to the glycerol.

-

Add deionized water to bring the final volume to 10 mL.

-

Mix thoroughly by vortexing or stirring until the Bromophenol Blue is completely dissolved.

-

Store the 6X loading dye at 4°C.

Usage: To use, add 1 volume of the 6X loading dye to 5 volumes of your DNA sample. Mix well before loading into the gel. The Bromophenol Blue will migrate through the gel, allowing for the visual monitoring of the electrophoresis progress. In a typical 1% agarose gel, Bromophenol Blue migrates at a rate comparable to a DNA fragment of approximately 300 base pairs.[10]

Visualized Experimental Workflow

The following diagram illustrates the workflow for preparing the 6X DNA loading dye and its application in gel electrophoresis.

Caption: Workflow for preparing and using Bromophenol Blue loading dye. Caption: Workflow for preparing and using Bromophenol Blue loading dye.

References

- 1. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. CAS-102185-52-4, Bromo Chlorophenol Blue Sodium Salt AR Manufacturers, Suppliers & Exporters in India | 467715 [cdhfinechemical.com]

- 5. Cas 102185-52-4,this compound | lookchem [lookchem.com]

- 6. This compound [himedialabs.com]

- 7. This compound this compound Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 8. gspchem.com [gspchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. genomica.uaslp.mx [genomica.uaslp.mx]

Technical Guide: Bromochlorophenol Blue Sodium Salt as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the pH indicator transition range of Bromochlorophenol Blue sodium salt. Extensive literature searches did not yield a specific, publicly available pH transition range or pKa value for Bromochlorophenol Blue. However, this guide provides detailed information on the closely related and structurally similar compound, Bromophenol Blue, as a functional reference. Furthermore, a comprehensive experimental protocol is provided to enable researchers to determine the precise pH transition range and pKa of Bromochlorophenol Blue, or any other pH indicator, using UV-Vis spectrophotometry. This guide also includes a workflow diagram illustrating the application of pH indicators in biochemical assays, a common application in research and drug development.

Quantitative Data on Related Compound: Bromophenol Blue

Due to the lack of specific data for Bromochlorophenol Blue, the following table summarizes the key quantitative properties of the well-characterized pH indicator, Bromophenol Blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein).[1][2] This information can serve as a valuable comparative reference for researchers working with the chlorinated analogue.

| Property | Value |

| Chemical Name | 3′,3″,5′,5″-Tetrabromophenolsulfonphthalein |

| Molecular Formula | C₁₉H₁₀Br₄O₅S |

| Molecular Weight | 669.96 g/mol [1] |

| CAS Number | 115-39-9[1] |

| pKa | ~4.0[1] |

| pH Transition Range | 3.0 – 4.6[1][2][3][4] |

| Color in Acidic Solution (pH < 3.0) | Yellow[1][2][3][4] |

| Color in Basic Solution (pH > 4.6) | Blue/Purple[1][2][5] |

| Maximum Absorbance (λmax) | 590-592 nm (at basic pH)[1] |

Experimental Protocol: Spectrophotometric Determination of pH Indicator Transition Range and pKa

This protocol provides a detailed methodology for the precise determination of the acid dissociation constant (pKa) and the pH transition range of a pH indicator, such as Bromochlorophenol Blue, using a UV-Vis spectrophotometer.[6]

Principle

The color change of a pH indicator is due to the equilibrium between its acidic (HIn) and basic (In⁻) forms. The Henderson-Hasselbalch equation governs this equilibrium. By measuring the absorbance of the indicator solution at various known pH values, the ratio of [In⁻]/[HIn] can be determined, and subsequently, the pKa can be calculated. The visual transition range is typically considered to be pKa ± 1.[6]

Materials and Equipment

-

pH indicator (e.g., this compound)

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Series of buffer solutions with known pH values spanning the expected transition range

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure

-

Preparation of Indicator Stock Solution: Prepare a stock solution of the indicator by dissolving a precisely weighed amount in a suitable solvent (e.g., deionized water or ethanol).

-

Determination of λmax:

-

Prepare two solutions from the stock: one highly acidic (e.g., pH 1-2) by adding a few drops of HCl, and one highly basic (e.g., pH 10-11) by adding a few drops of NaOH.

-

Scan the absorbance of both solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms.

-

-

Preparation of Buffer-Indicator Solutions:

-

Prepare a series of solutions with a constant concentration of the indicator in different buffer solutions of known pH values that span the expected transition range.

-

-

Spectrophotometric Measurements:

-

Measure the absorbance of each buffer-indicator solution at the λmax of the basic form (In⁻).

-

-

Data Analysis and pKa Determination:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The pKa can be determined from the resulting titration curve as the pH at which the absorbance is halfway between the minimum and maximum absorbance.

-

Alternatively, for a more precise determination, use the following equation derived from the Henderson-Hasselbalch equation: pKa = pH - log([A - A_acidic] / [A_basic - A]) where A is the absorbance of the indicator in the buffer solution, A_acidic is the absorbance in the highly acidic solution, and A_basic is the absorbance in the highly basic solution.

-

Calculate the pKa for each buffer solution and determine the average value.

-

Determination of the Transition Range

The visual pH transition range is the range of pH values over which a distinct color change can be observed. This is generally accepted to be within approximately ±1 pH unit of the determined pKa value.[6]

Mandatory Visualization

The following diagram illustrates a typical workflow for utilizing a pH indicator in a common biochemical application, such as an enzyme activity assay where a pH change is monitored.

Caption: Workflow for a pH-dependent biochemical assay using a visual indicator.

References

- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Solubility of Bromochlorophenol Blue sodium salt in water and organic solvents.

This in-depth technical guide provides a comprehensive overview of the solubility of Bromochlorophenol Blue sodium salt in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where this pH indicator is utilized. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound exhibits solubility in aqueous and some organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Distilled Water | 0.1% (w/v) or 1 g/L[1][2] | Soluble[3] | Not Specified |

| Ethanol | Not Specified | Soluble[3] | Not Specified |

Note on a related compound: For the non-salt form, Bromophenol Blue, the solubility in water is approximately 0.4 g/100 mL. It is also reported to be more soluble in methyl and ethyl alcohol, as well as benzene.[4]

Experimental Protocols for Solubility Determination

Equilibrium Solubility Determination via the Shake-Flask Method

This method involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and centrifuge tubes

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Place the container in a temperature-controlled environment and agitate it using an orbital shaker or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solvent is fully saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, let the solution stand to allow the excess solid to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of the Solute:

-

The concentration of the this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.

-

Using HPLC: A calibration curve is generated using standard solutions of the compound at known concentrations. The filtrate is then appropriately diluted and injected into the HPLC system to determine its concentration.

-

Using UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for Bromochlorophenol Blue. The absorbance of the diluted filtrate is then measured, and its concentration is determined from the calibration curve.

-

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to the Safe Handling and Storage of Bromochlorophenol Blue Sodium Salt

This guide provides comprehensive safety, handling, and storage recommendations for Bromochlorophenol Blue sodium salt, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) to ensure a thorough overview.

Chemical Identification and Physical Properties

-

Chemical Name: Bromochlorophenol Blue, sodium salt

-

Synonyms: 4,4'-(3H-2,1-Benzoxathiol-3-ylidene)bis(2,6-dibromo)phenol-S,S-dioxide sodium salt; Bromophenol Blue, water soluble; Tetrabromophenolsulfonephthalein sodium salt[1]

-

CAS Number: 34725-61-6[2]

-

Molecular Formula: C₁₉H₉Br₄O₅SNa[1]

-

Odor: Odorless[2]

-

Solubility: Does not mix well with water.[3]

Hazard Identification and Toxicological Summary

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[3] However, some suppliers classify it as not a hazardous substance or mixture.[4] The toxicological properties of this material have not been fully investigated.[5][6]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1][5][6]

-

Eye Contact: May cause eye irritation.[1][5] Similar anionic dyes have not been found to cause injury to the cornea or conjunctiva in documented cases.[5]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][5][6] In an occupational setting, unintentional ingestion is not considered a major cause for concern.[3]

-

Chronic Exposure: Repeated or prolonged exposure can produce target organ damage, specifically to the lungs and mucous membranes.[1]

Toxicological Data Summary

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50) | Not available | [1] |

| Acute Inhalation Toxicity (LC50) | Not available | [1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [5] |

| Mutagenicity | No evidence of a mutagenic effect. | [7] |

| Teratogenicity | No evidence of a teratogenic effect. | [7] |

Safe Handling Procedures

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Use in a well-ventilated area.[3]

-

Facilities should be equipped with an eyewash station and a safety shower.[5][6]

-

Provide appropriate exhaust ventilation at places where dust is formed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][6] Gloves must be inspected prior to use.

-

Respiratory Protection: If nuisance levels of dust are present, use type N95 (US) or type P1 (EN 143) dust masks.

General Hygiene Practices:

-

Avoid all personal contact, including inhalation.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Launder contaminated clothing before reuse.[3]

Workflow for Safe Handling

Caption: Safe Handling Workflow for this compound.

Storage Recommendations

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area.[3][5][6] The recommended storage temperature is between 5–30 °C.[8]

-

Container: Keep containers securely sealed and store in the original container, which may be a polyethylene (B3416737) or polypropylene (B1209903) container.[3] Protect containers from physical damage.[3]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[3][5] Avoid contamination with nitrates, oxidizing acids, chlorine bleaches, and pool chlorine, as this may result in ignition.[3]

Accidental Release Measures and Emergency Procedures

In the event of a spill or accidental release, follow these procedures to ensure safety.

Spill Cleanup:

-

Minor Spills:

-

Clean up all spills immediately.[3]

-

Avoid breathing dust and contact with skin and eyes.[3]

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]

-

Use dry clean-up procedures and avoid generating dust.[3]

-

Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[3]

-

-

Major Spills:

First Aid Measures:

-

Inhalation: Remove the individual from exposure to fresh air immediately.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[6] Get medical aid if a cough or other symptoms appear.[6]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Get medical aid.[5][6]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Get medical aid.[5]

-

Ingestion: Do NOT induce vomiting.[5][6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5][6] Get medical aid.[5][6]

Emergency Response Workflow for Spills

Caption: Emergency Response Workflow for Spills.

Fire-Fighting Measures

-

Flammability: Combustible solid which burns but propagates flame with difficulty.[3] Dust may form an explosive mixture with air.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides.[3][5] May emit poisonous fumes.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Disposal Considerations

Dispose of this chemical in accordance with all applicable local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9] Contaminated packaging should be disposed of as an unused product. Do not let the product enter drains.[9]

References

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. astechireland.ie [astechireland.ie]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

- 8. labbox.fr [labbox.fr]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectrophotometric Properties of Bromochlorophenol Blue Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Bromochlorophenol Blue sodium salt. It includes key quantitative data, detailed experimental protocols for its analysis, and visualizations of experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development and various scientific fields who utilize pH indicators in their work.

Introduction

This compound (CAS No. 102185-52-4) is a sulfonephthalein dye widely used as a pH indicator.[1] Its distinct color change over a specific pH range makes it a valuable tool in a variety of applications, including titrations, microbiological studies, and biochemical assays.[1] Understanding its spectrophotometric properties is crucial for its accurate and effective use in these applications. This guide will delve into the specifics of its absorption spectrum, molar absorptivity, and the influence of pH on its optical characteristics.

Chemical and Physical Properties

A clear distinction must be made between this compound and the more commonly known Bromophenol Blue sodium salt. While both are pH indicators, they are distinct chemical compounds with different molecular structures and properties.

| Property | This compound | Bromophenol Blue sodium salt |

| CAS Number | 102185-52-4[1][2][3] | 34725-61-6[4][5][6][7] |

| Molecular Formula | C₁₉H₉Br₂Cl₂NaO₅S[1][2] | C₁₉H₉Br₄NaO₅S[5][6] |

| Molecular Weight | 603.04 g/mol [2] | 691.94 g/mol [5][6][7][8] |

| Appearance | Black to dark green powder[1] | Blue powder[4] |

Spectrophotometric Properties

The utility of this compound as a pH indicator is rooted in the pH-dependent equilibrium between its acidic (yellow) and basic (blue) forms. This equilibrium results in significant changes in its visible light absorption spectrum.

| Parameter | Value | Conditions |

| pH Transition Range | 3.2 - 4.8[3] | Aqueous solution |

| Color in Acidic Solution | Yellow | pH < 3.2 |

| Color in Basic Solution | Blue | pH > 4.8 |

| pKa | 6.05[9] | at 25°C |

| Absorption Maximum (λmax) - Acidic Form | Not explicitly found for Bromochlorophenol Blue. For the related Bromophenol Blue: 434-439 nm.[10] | pH 3.0[10] |

| Absorption Maximum (λmax) - Basic Form | 589 - 592 nm[11] | pH 4.6[11] |

| Absorptivity (1%/1cm) - Acidic Form | 370 - 400[11] | at pH 3.0[11] |

| Absorptivity (1%/1cm) - Basic Form | 900 - 1000[11] | at pH 4.6[11] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the spectrophotometric analysis of this compound.

A standard stock solution is the foundation for further spectrophotometric analysis.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound powder (e.g., 0.1 g).[3]

-

Transfer the powder to a 100 mL volumetric flask.[3]

-

Add a small amount of distilled water to the flask to dissolve the powder.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.[3]

-

Stopper the flask and invert it several times to ensure a homogenous solution.

This protocol outlines the steps to determine the λmax for both the acidic and basic forms of the indicator.

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare Acidic Solution: Pipette a known volume of the stock solution into a volumetric flask. Add a few drops of 0.1 M HCl to ensure the pH is below 3.2. Dilute to the mark with distilled water.

-

Prepare Basic Solution: Pipette the same volume of the stock solution into another volumetric flask. Add a few drops of 0.1 M NaOH to ensure the pH is above 4.8. Dilute to the mark with distilled water.

-

Spectrophotometric Scan:

-

Use a spectrophotometer to scan the absorbance of the acidic solution across a wavelength range (e.g., 350-700 nm), using a water/HCl blank. The wavelength with the highest absorbance is the λmax for the acidic form.

-

Rinse the cuvette and repeat the scan for the basic solution, using a water/NaOH blank. The wavelength with the highest absorbance is the λmax for the basic form.

-

This method involves measuring the absorbance of the indicator in a series of buffer solutions with known pH values.

Materials:

-

This compound stock solution

-

A series of buffer solutions with pH values spanning the transition range (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0)

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a Series of Solutions: For each buffer solution, pipette a constant volume of the Bromochlorophenol Blue stock solution into a volumetric flask and dilute to the mark with the respective buffer.

-

Measure pH: Accurately measure the pH of each prepared solution using a calibrated pH meter.

-

Measure Absorbance: Measure the absorbance of each solution at the λmax of the basic form.

-

Data Analysis: Plot a graph of absorbance versus pH. The pKa can be determined from the inflection point of the resulting curve. Alternatively, the Henderson-Hasselbalch equation can be used:

pH = pKa + log([In⁻]/[HIn])

where [In⁻] and [HIn] are the concentrations of the basic and acidic forms, respectively, which can be calculated from the absorbance values.

Applications in Research and Drug Development

The well-defined spectrophotometric properties of this compound make it a versatile tool in various scientific applications:

-

pH Measurement: Its primary use is as a visual or spectrophotometric indicator of pH in aqueous solutions.[1]

-

Endpoint Determination in Titrations: The sharp color change provides a clear indication of the equivalence point in acid-base titrations.

-

Cell Viability Assays: In some contexts, it can be used to differentiate between living and dead cells based on pH changes in the culture medium.

-

Enzyme Assays: Many enzymatic reactions involve a change in pH. This compound can be used to monitor the progress of such reactions.

-

Formulation Studies: In drug development, maintaining the correct pH is often critical for the stability and efficacy of a formulation. This indicator can be used for rapid pH checks.

Conclusion

This compound is a valuable pH indicator with distinct spectrophotometric properties. Its utility in research and development is underscored by its clear and reversible color change in response to pH variations. By following standardized experimental protocols, researchers can effectively leverage its properties for accurate and reliable pH measurements and as an indicator in various analytical and biochemical assays. This guide provides the foundational knowledge and practical methodologies to facilitate its appropriate and effective application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 5 g, CAS No. 102185-52-4 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. BROMOPHENOL BLUE SODIUM SALT CAS#: 34725-61-6 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Bromophenol Blue Undefined, for electrophoresis 34725-61-6 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Bromophenol blue sodium salt, Tracking dye (CAS 62625-28-9) | Abcam [abcam.com]

- 9. Cas 102185-52-4,this compound | lookchem [lookchem.com]

- 10. gspchem.com [gspchem.com]

- 11. gspchem.com [gspchem.com]

Technical Guide on the Physical and Chemical Stability of Bromochlorophenol Blue Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Bromochlorophenol Blue sodium salt. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a pH indicator or for other analytical purposes. This document outlines the known stability profile, provides detailed experimental protocols for stability assessment, and visualizes key processes and pathways.

Introduction

This compound (CAS No. 102185-52-4) is a sulfonephthalein dye widely used as a pH indicator, with a visual transition from yellow to blue in the pH range of 3.0 to 4.6.[1] Its stability is a critical factor for its reliable application in various analytical and quality control procedures within the pharmaceutical and biotechnology industries.[2] Understanding its degradation pathways and stability under different environmental conditions is essential for ensuring the accuracy and reproducibility of experimental results.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | Sodium 2,6-dibromo-4-[3-(3-bromo-5-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]-3-chlorophenolate |

| Molecular Formula | C₁₉H₉Br₂Cl₂NaO₅S |

| Molecular Weight | 603.05 g/mol |

| Appearance | Black to dark green powder |

| Solubility | Soluble in water |

| pH Transition Range | 3.0 (yellow) – 4.6 (blue) |

| CAS Number | 102185-52-4 |

Chemical Stability and Degradation

This compound is generally considered stable under normal ambient and anticipated storage conditions.[3] However, like many organic dyes, it is susceptible to degradation under specific stress conditions such as exposure to strong oxidizing agents, high temperatures, and intense light.

General Stability Profile

-

Normal Storage Conditions: The compound is stable when stored in a cool, dry, well-ventilated area in tightly sealed containers.[4][5]

-

Incompatible Materials: It can react violently with strong oxidizing agents.[3][6][7]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and halogenated compounds.[5][7]

Degradation under Stress Conditions

Table 2: Summary of Degradation Studies on Bromophenol Blue (as an analogue)

| Stress Condition | Observations and Findings |

| Photodegradation | Bromophenol Blue is susceptible to photodegradation, especially under UV irradiation. The rate of degradation is pH-dependent, with increased degradation observed at higher pH values, which may be due to the enhanced formation of hydroxyl radicals.[8] The presence of photocatalysts significantly accelerates this process. |

| Oxidative Degradation | Strong oxidizing agents, such as hydrogen peroxide or potassium dichromate, can lead to the oxidative degradation of Bromophenol Blue.[9][10] This process involves the breakdown of the chromophore, resulting in decolorization. The reaction can be complex, potentially involving the formation of smaller organic molecules and ultimately mineralization to CO₂ and water under harsh conditions.[10] |

| Thermal Degradation | While generally stable at ambient temperatures, elevated temperatures can accelerate degradation, particularly in the presence of other reactive species.[11][12] The solid form is more stable to heat than solutions. |

| Hydrolytic Stability | As a sulfonephthalein dye, the central sultone ring can be susceptible to hydrolysis, particularly at extreme pH values, which would lead to a loss of the chromophoric structure. The triphenylmethane (B1682552) structure can also undergo hydrolysis.[13] |

Proposed Degradation Pathway

The degradation of Bromochlorophenol Blue likely involves the breakdown of the triphenylmethane structure, which is responsible for its color. The primary points of attack are the central carbon atom and the aromatic rings. A proposed general degradation pathway under oxidative or photolytic stress is illustrated below.

Experimental Protocols for Stability Testing

To ensure the reliability of this compound as an indicator, it is crucial to perform stability testing, particularly when used in GMP-regulated environments or in long-term studies. The following protocols are based on the principles of forced degradation studies and ICH guidelines.[14][15]

General Experimental Workflow

The workflow for assessing the stability of this compound involves subjecting the material to various stress conditions and analyzing the extent of degradation over time.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (temperature, humidity, and light)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at various time points. Neutralize the sample before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Sample at various time points.

-

Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber. Sample at various time points.

-

Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[16] Use a control sample shielded from light.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating and quantifying this compound from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.

-

Gradient Program: Start with a low percentage of B, and gradually increase to elute any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of Bromochlorophenol Blue (around 590 nm in its basic form) and at other wavelengths to detect degradation products that may have different absorption maxima.

-

Injection Volume: 10-20 µL.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a chemically stable compound under recommended storage conditions. However, it is susceptible to degradation by strong oxidizing agents, light, and extreme temperatures and pH. For critical applications, it is imperative to conduct stability studies to ensure the integrity of the indicator and the reliability of the results. The experimental protocols and information provided in this guide offer a framework for researchers and drug development professionals to assess and manage the stability of this compound in their specific applications.

References

- 1. scispace.com [scispace.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. astechireland.ie [astechireland.ie]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. deswater.com [deswater.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. How To Control The Dye Fastness Of Solvent Dyes Under Different Temperature And Humidity Conditions? - News [smarolcolor.com]

- 12. Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

Bromochlorophenol Blue sodium salt material safety data sheet (MSDS) information.

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the materials used in the laboratory is paramount. This guide provides a detailed overview of the material safety data, physicochemical properties, and practical applications of Bromochlorophenol Blue sodium salt.

Chemical Identification and Physical Properties

This compound is a pH indicator widely used in various analytical and research applications.[1][2] It is the sodium salt form of Bromochlorophenol Blue.[1]

| Property | Value | References |

| CAS Number | 102185-52-4 | [1][2][3] |

| Molecular Formula | C₁₉H₉Br₂Cl₂NaO₅S | [1][] |

| Molecular Weight | 603.04 g/mol | [] |

| Appearance | Black or dark green to blue to brown to dark grey powder | [1][2][][5] |

| Solubility | Soluble in water and ethanol | [1] |

| Melting Point | >250°C | [1] |

| pH Transition Range | 3.0 (Yellow) - 4.6 (Blue Violet) | [6] |

| Absorption Maximum (pH 3.0) | 433 - 437 nm | [6] |

| Absorption Maximum (pH 4.6) | 589 - 592 nm | [6] |

| pKa | 6.05 (at 25°C) | [1] |

Hazard Identification and Safety Information

According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this compound is not classified as a hazardous substance or mixture.[7][8] However, it is still crucial to handle it with care in a laboratory setting.

Potential Health Effects:

-

Eye Contact: May cause transient discomfort and slight irritation.[5][9]

-

Skin Contact: Not expected to cause significant skin irritation.[5] However, it is good practice to avoid prolonged or repeated contact.

-

Ingestion: Not classified as harmful by ingestion, though it may cause gastrointestinal discomfort.[5]

-

Inhalation: Not expected to be a respiratory irritant.[5]

Precautionary Measures:

-

Handling: Use in a well-ventilated area and avoid generating dust.[5][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][7][10] Keep away from incompatible materials such as strong oxidizing agents.[5][8]

| GHS Classification | |

| Hazard Class | Not classified as hazardous |

| Signal Word | None required |

| Hazard Statements | None required |

| Precautionary Statements | None required |

Experimental Protocols and Applications

This compound is primarily used as a pH indicator.[1][2][6] Its distinct color change from yellow to blue-violet in the pH range of 3.0 to 4.6 makes it a valuable tool for titrations and colorimetric assays.[2][6]

Experimental Workflow: pH Determination using this compound

Beyond its role as a pH indicator, this compound has found applications in biotechnology and the pharmaceutical industry. It has been utilized in colorimetric sensor arrays for the detection and identification of sugars.[1][6] It has also been used to detect the presence of the avian influenza virus in amniotic fluid samples.[6]

Logical Relationship: Application in Virus Detection

Toxicological and Ecological Information

Toxicological Summary:

-

Acute Toxicity: No significant acute toxicological data has been identified.[5] It is not classified as acutely toxic.[3]

-

Carcinogenicity: This substance is not classified as carcinogenic.[3] No component of this product is identified as a carcinogen by IARC, ACGIH, or NTP.[7]

-

Mutagenicity and Teratogenicity: It is not classified as a germ cell mutagen or a reproductive toxicant.[3]

Ecological Information:

-

Aquatic Toxicity: While not classified as hazardous to the aquatic environment, the bromide ion, which can be introduced into the environment from the dissociation of the salt, can be toxic to some aquatic life.[3][5]

-

Bioaccumulation: Bioaccumulative potential has not been determined.

Fire and Explosion Hazard Data

-

Flammability: The solid material is combustible but propagates flame with difficulty.[5]

-

Fire-Fighting Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Explosion Hazard: Dust clouds may form an explosive mixture with air.[5][10]

-

Hazardous Combustion Products: May include carbon oxides, sulfur oxides, and halogenated compounds.[10]

Firefighting Safety Protocol

References

- 1. Cas 102185-52-4,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. astechireland.ie [astechireland.ie]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. gspchem.com [gspchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. riccachemical.com [riccachemical.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

Application Notes and Protocols for Bromochlorophenol Blue Sodium Salt as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorophenol Blue (BCPB) sodium salt is a sulfonephthalein dye widely utilized as a pH indicator in analytical chemistry. Its distinct color transition across a specific acidic pH range makes it a valuable tool for determining the endpoint in various acid-base titrations. These application notes provide detailed protocols for the use of Bromochlorophenol Blue sodium salt in titrations, guidance on its suitability for different reaction types, and the necessary information for its preparation and application in a laboratory setting.

Physicochemical Properties and Indicator Characteristics

This compound exhibits a color change from yellow in acidic solutions to blue or purple in solutions with higher pH. This transition is governed by its acid dissociation constant (pKa).

| Property | Value | Reference |

| Chemical Name | Sodium 3,3'-(5,5''-dichloro-2,2''-disulfonatodiphenylmethylene)bis(6-hydroxybenzoate) | |

| CAS Number | 102185-52-4 | |

| Molecular Formula | C₂₁H₁₂Br₂Cl₂Na₂O₈S | |

| pH Transition Range | 3.0 - 4.6 | [1] |

| Color Change | Yellow to Blue/Purple | [1][2] |

| pKa | ~4.0 |

Principle of Color Change

The color change of Bromochlorophenol Blue is due to a change in its molecular structure as the pH of the solution changes. In acidic conditions, the indicator exists predominantly in its protonated, yellow form. As the pH increases, it loses protons, leading to a shift in the electronic conjugation of the molecule, which results in the blue or purple color of its deprotonated form.

Caption: Reversible protonation and deprotonation of Bromochlorophenol Blue indicator.

Applications in Titrations

The selection of an appropriate pH indicator is crucial for accurate endpoint determination in a titration. The indicator's pH transition range must coincide with the steep portion of the titration curve around the equivalence point. Given its pH range of 3.0-4.6, this compound is particularly suitable for titrations where the pH at the equivalence point is acidic.

Suitable Titrations:

-

Strong Acid vs. Weak Base: The equivalence point of this titration occurs at a pH below 7 due to the formation of the conjugate acid of the weak base. Bromochlorophenol Blue is an excellent choice for this type of titration.

-

Titration of Carbonates and Bicarbonates: In the titration of a carbonate solution with a strong acid, there are two equivalence points. The second equivalence point, corresponding to the conversion of bicarbonate to carbonic acid, typically falls within the pH range of Bromochlorophenol Blue.

Unsuitable Titrations:

-

Strong Acid vs. Strong Base: The equivalence point is at pH 7. An indicator with a transition range around pH 7, such as Bromothymol Blue, is more appropriate.

-

Weak Acid vs. Strong Base: The equivalence point is at a pH above 7. Indicators like Phenolphthalein are suitable for these titrations.

Experimental Protocols

Preparation of Bromochlorophenol Blue Indicator Solution (0.1% w/v)

Materials:

-

This compound powder

-

Ethanol (B145695) (95%) or Methanol

-

Distilled or deionized water

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Volumetric flask (100 mL)

-

Beaker

-

Glass stirring rod

-

Weighing balance

Procedure:

-

Weigh 0.1 g of this compound powder and transfer it to a 100 mL beaker.

-

Add a small volume of 95% ethanol (approximately 20-30 mL) and stir to dissolve the powder. Gentle warming may aid dissolution.

-

Add 1.5 mL of 0.1 M NaOH solution to ensure the indicator is in its soluble salt form.

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

-

Bring the final volume to 100 mL with distilled water.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a well-stoppered bottle, protected from light.

Caption: Workflow for preparing Bromochlorophenol Blue indicator solution.

Protocol 1: Titration of a Weak Base (e.g., Ammonia) with a Strong Acid (e.g., HCl)

Objective: To determine the concentration of an ammonia (B1221849) solution using a standardized solution of hydrochloric acid.

Materials:

-

Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

-

Ammonia (NH₃) solution of unknown concentration

-

Bromochlorophenol Blue indicator solution (0.1%)

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Retort stand and burette clamp

-

White tile or paper

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

-

Pipette 25.0 mL of the ammonia solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of Bromochlorophenol Blue indicator to the ammonia solution. The solution should turn blue.

-

Place the flask on a white tile under the burette to easily observe the color change.

-

Titrate the ammonia solution with the HCl from the burette. Add the HCl dropwise while constantly swirling the flask (or using a magnetic stirrer).

-

Continue the titration until the color of the solution changes sharply from blue to yellow. This is the endpoint.

-

Record the final burette reading.

-

Repeat the titration at least two more times to obtain concordant results (volumes that agree within ±0.1 mL).

Data Presentation:

| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl used (mL) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Calculation:

The concentration of the ammonia solution can be calculated using the formula:

MₐVₐ = MₑVₑ

Where:

-

Mₐ = Molarity of the acid (HCl)

-

Vₐ = Volume of the acid (HCl) used from the burette

-

Mₑ = Molarity of the base (NH₃)

-

Vₑ = Volume of the base (NH₃) pipetted into the flask

Protocol 2: Determination of Total Alkalinity in a Water Sample (Titration of Carbonates)

Objective: To determine the total alkalinity of a water sample by titrating with a standard strong acid.

Materials:

-

Standardized Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) solution (e.g., 0.02 N)

-

Water sample

-

Bromochlorophenol Blue indicator solution (0.1%)

-

Burette (50 mL)

-

Pipette or graduated cylinder (100 mL)

-

Erlenmeyer flask (250 mL)

-

Retort stand and burette clamp

-

White tile or paper

Procedure:

-

Fill the burette with the standardized acid solution and record the initial reading.

-

Measure 100 mL of the water sample and transfer it to a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of Bromochlorophenol Blue indicator. If the sample is alkaline, the color will be blue or green.

-

Titrate with the standard acid, swirling the flask, until the color changes to a persistent yellow. This indicates the endpoint has been reached (pH ~3.7).

-

Record the final burette reading.

-

Perform the titration in triplicate for accuracy.

Data Presentation:

| Trial | Sample Volume (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Acid used (mL) |

| 1 | 100 | |||

| 2 | 100 | |||

| 3 | 100 | |||

| Average |

Calculation:

Total Alkalinity (as mg/L CaCO₃) = (A x N x 50,000) / V

Where:

-

A = Volume of standard acid used (mL)

-

N = Normality of the standard acid

-

V = Volume of the sample (mL)

-

50,000 is the equivalent weight of CaCO₃ multiplied by 1000 mg/g.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

-

Work in a well-ventilated area.

-

Dispose of chemical waste according to institutional guidelines.

Conclusion

This compound is a reliable and effective pH indicator for titrations that have an acidic equivalence point. Its sharp color transition from blue to yellow provides a clear and easily detectable endpoint, making it a valuable tool for quantitative analysis in various research, industrial, and environmental applications. Proper preparation of the indicator solution and adherence to standard titration protocols are essential for obtaining accurate and reproducible results.

References

Protocol for using Bromochlorophenol Blue as a tracking dye in agarose gel electrophoresis.

Application Notes for Researchers, Scientists, and Drug Development Professionals

Subject: Use of Bromochlorophenol Blue and its common alternative, Bromophenol Blue, as tracking dyes in agarose (B213101) gel electrophoresis for nucleic acid analysis.

Introduction:

Agarose gel electrophoresis is a fundamental technique for the separation, identification, and purification of nucleic acid fragments. A tracking dye is an essential component of the loading buffer used in this process, as it allows for the visual monitoring of the DNA migration during electrophoresis. This document provides detailed protocols and application notes for the use of Bromochlorophenol Blue and its widely used alternative, Bromophenol Blue, as tracking dyes.

Note on Bromochlorophenol Blue:

While Bromochlorophenol Blue is a recognized pH indicator, specific protocols and quantitative migration data for its use as a tracking dye in DNA agarose gel electrophoresis are not extensively documented in readily available scientific literature. It is chemically distinct from the more common Bromophenol Blue. Researchers intending to use Bromochlorophenol Blue should perform initial validation experiments to determine its migration characteristics relative to DNA fragments in their specific gel and buffer systems.

Given the limited specific data for Bromochlorophenol Blue in this application, this document will provide a comprehensive protocol and migration data for the closely related and extensively validated tracking dye, Bromophenol Blue . This information serves as a robust starting point and a reliable alternative for researchers.

Bromophenol Blue as a Tracking Dye

Bromophenol Blue is a negatively charged dye that migrates towards the positive electrode during agarose gel electrophoresis, similar to DNA.[1] Its migration rate is dependent on the agarose concentration and the composition of the electrophoresis buffer.[2] In commonly used agarose gel concentrations, Bromophenol Blue migrates at a rate comparable to small DNA fragments, making it an excellent marker for the progress of the electrophoresis run.[2]

Key Characteristics of Bromophenol Blue:

-

Visual Tracking: Provides a distinct blue color, allowing for easy monitoring of the electrophoresis front.

-

pH Indicator: The dye's color is pH-dependent, appearing yellow at a pH below 3.0 and blue to purple at a pH above 4.6.[1] This can also serve as a rough indicator of the buffer's pH.

-

Density Agent Compatibility: It is typically used in conjunction with a density agent like glycerol (B35011) or sucrose (B13894), which ensures that the DNA sample settles into the wells of the agarose gel.

Experimental Protocols

Preparation of 6X DNA Loading Buffer with Bromophenol Blue

This protocol outlines the preparation of a 6X concentrated loading buffer. The loading buffer is added to the DNA sample before loading it onto the agarose gel.

Materials:

-

Bromophenol Blue powder

-

Sucrose or Glycerol

-

Tris-HCl

-

EDTA

-

Nuclease-free water

-

50 mL conical tube or appropriate container

-

Magnetic stirrer and stir bar (optional)

-

pH meter

Recipe for 10 mL of 6X DNA Loading Buffer:

| Component | Quantity | Purpose |

| Bromophenol Blue | 25 mg | Tracking Dye |

| Sucrose | 4 g | Density Agent |

| 1 M Tris-HCl, pH 8.0 | 0.6 mL | Buffering Agent |

| 0.5 M EDTA, pH 8.0 | 1.2 mL | Nuclease Inhibitor |

| Nuclease-free water | to 10 mL | Solvent |

Procedure:

-

To a 50 mL conical tube, add 4 grams of sucrose.

-

Add approximately 4 mL of nuclease-free water and dissolve the sucrose by vortexing or gentle heating.

-

Add 0.6 mL of 1 M Tris-HCl (pH 8.0) and 1.2 mL of 0.5 M EDTA (pH 8.0).

-

Add 25 mg of Bromophenol Blue powder.

-

Mix thoroughly until the dye is completely dissolved. A magnetic stirrer can be used for this purpose.

-

Adjust the final volume to 10 mL with nuclease-free water.

-

Aliquot into smaller, nuclease-free tubes for storage at -20°C for long-term use or at 4°C for short-term use.

Using the 6X DNA Loading Buffer:

-

Before loading your DNA sample into the agarose gel, add 1 volume of the 6X loading buffer to 5 volumes of your DNA sample (e.g., add 2 µL of 6X loading buffer to 10 µL of your DNA sample).

-

Mix the loading buffer and the DNA sample gently by pipetting up and down.

-

Carefully load the mixture into the wells of the agarose gel.

Data Presentation

The migration of Bromophenol Blue relative to double-stranded DNA fragments is dependent on the percentage of agarose in the gel and the type of running buffer used. The following table summarizes the approximate co-migration of Bromophenol Blue with linear, double-stranded DNA fragments in different conditions.

| Agarose Gel Concentration (%) | Buffer System | Approximate DNA Size Co-migration (base pairs) |

| 0.8 | TAE / TBE | ~500 bp |

| 1.0 | TAE / TBE | ~300 bp[2] |

| 1.5 | TAE / TBE | ~200 bp |

| 2.0 | TAE / TBE | ~150 bp[2] |

Note: These values are approximate and can vary based on the specific electrophoresis conditions, including voltage and buffer temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and using a Bromophenol Blue-based loading dye in agarose gel electrophoresis.

Caption: Workflow for preparing and using Bromophenol Blue loading dye.

References

Procedure for Bromophenol Blue protein assay for quantifying protein concentration.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromophenol Blue (BPB) protein assay is a rapid and sensitive colorimetric method for the quantification of protein concentration in a variety of samples. This method is particularly advantageous for samples containing detergents, which can interfere with other common protein assays like the Bradford assay. The assay is based on the binding of the anionic dye Bromophenol Blue to proteins in an acidic environment. This binding event causes a shift in the dye's maximum absorbance, and the resulting color change is directly proportional to the protein concentration in the sample.

Principle of the Assay

Under acidic conditions, Bromophenol Blue exists in its anionic form. When proteins are present, the dye binds to the protein molecules, primarily through electrostatic interactions with basic amino acid residues and hydrophobic interactions. This protein-dye complex exhibits a shift in its absorption maximum to a higher wavelength (around 610 nm). The intensity of the color, measured by a spectrophotometer, is then used to determine the protein concentration by comparing it to a standard curve prepared with a protein of known concentration, such as Bovine Serum Albumin (BSA).

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with the Bromophenol Blue protein assay.

Table 1: Typical Standard Curve for Bromophenol Blue Protein Assay

| BSA Concentration (mg/mL) | Absorbance at 610 nm (Corrected) |

| 2.000 | 1.850 |

| 1.000 | 1.250 |

| 0.500 | 0.750 |

| 0.250 | 0.450 |

| 0.125 | 0.250 |

| 0.063 | 0.120 |

| 0.031 | 0.060 |

| 0 (Blank) | 0.000 |

Note: The provided absorbance values are representative and may vary between experiments. It is essential to generate a new standard curve for each assay.

Table 2: Assay Performance Characteristics

| Parameter | Value |

| Recommended Standard Range | 0.031 - 2.0 mg/mL[1] |

| Wavelength of Maximum Absorbance | 610 nm[1] |

| Intra-Assay Coefficient of Variation (CV%) | 1.7 - 5.2%[1] |

| Inter-Assay Coefficient of Variation (CV%) | 4.4 - 9.8%[1] |

| Spiking Test Recovery | 93 - 105%[1] |

Experimental Protocols

This section provides a detailed methodology for performing the Bromophenol Blue protein assay.

Materials and Reagents:

-

Bromophenol Blue Reagent (A commercially available kit is recommended for consistency, such as the one from Chondrex, Cat # 6026, which contains Solution A and Solution B)[1]

-

Protein Standard (e.g., Bovine Serum Albumin - BSA, 2 mg/mL stock solution)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 610 nm

-

Precision pipettes and tips

-

Test tubes for dilutions

Experimental Workflow Diagram

Caption: Experimental workflow for the Bromophenol Blue protein assay.

Procedure:

-

Preparation of Protein Standards:

-

Prepare a series of protein standards by performing serial dilutions of a known protein standard stock (e.g., 2 mg/mL BSA) with PBS.

-

A recommended standard curve range is 0.031 to 2.0 mg/mL. For example, to prepare a 1 mg/mL standard, mix an equal volume of the 2 mg/mL stock with PBS. Continue this serial dilution to obtain the desired concentrations.[1]

-

-

Preparation of Unknown Samples:

-

Dilute the unknown protein samples with PBS to ensure their concentrations fall within the linear range of the standard curve. If the approximate protein concentration is unknown, it is advisable to prepare several dilutions.

-

-

Preparation of Bromophenol Blue Reagent:

-

If using a commercial kit, prepare the working reagent according to the manufacturer's instructions. For the Chondrex kit, this involves mixing Solution A and Solution B.[1] The reagent should be prepared fresh and used within a short period.

-

-

Assay Protocol:

-

Pipette 50 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform all measurements in duplicate or triplicate.

-

Add 200 µL of the prepared Bromophenol Blue reagent to each well.

-

Incubate the plate at room temperature for 5 minutes.[1]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 610 nm using a microplate reader.

-

Data Analysis:

-

Blank Correction: Subtract the average absorbance of the blank (0 mg/mL protein standard) from the absorbance readings of all standards and unknown samples.

-

Standard Curve Generation: Plot the blank-corrected absorbance values of the standards against their corresponding known protein concentrations.

-

Determination of Unknown Concentration: Use the standard curve to determine the protein concentration of the unknown samples. This can be done by interpolation from the graph or by using the equation of the line if a linear regression is performed on the standard curve data.

-

Correction for Dilution: If the unknown samples were diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the components in the Bromophenol Blue protein assay.

Caption: Logical relationship of components in the BPB protein assay.

Interfering Substances

One of the key advantages of the Bromophenol Blue assay is its compatibility with samples containing surfactants. However, like all protein assays, it is susceptible to interference from certain substances.

Table 3: General Compatibility with Common Laboratory Reagents

| Reagent Class | Compatibility | Notes |

| Detergents (e.g., SDS, Triton X-100) | High | A major advantage over the Bradford assay. |

| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Moderate | High concentrations may cause interference. |

| Salts | Moderate | High salt concentrations can affect the assay's sensitivity. |

| Strongly Basic Buffers | Low | Can interfere with the acidic conditions required for the assay. |

It is always recommended to test for interference by running a control with the buffer in which the protein is dissolved.

Conclusion

The Bromophenol Blue protein assay offers a reliable, rapid, and straightforward method for protein quantification, especially for samples containing detergents. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can obtain accurate and reproducible protein concentration measurements to support their scientific and drug development endeavors.

References

Application Notes and Protocols: Bromochlorophenol Blue Sodium Salt Working Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochlorophenol Blue (BCPB) is a versatile pH indicator and dye utilized in a variety of scientific and research applications. Its sodium salt form offers enhanced solubility in aqueous solutions, making it a convenient choice for laboratory use. The indicator exhibits a distinct color change from yellow at pH 3.0 to blue or violet at pH 4.6, providing a clear visual reference for pH determination within this acidic range.[1][2] Key applications include its use as a pH indicator in titrations and microbiological studies, in biochemical assays for the detection of proteins and enzymes, for monitoring water quality in environmental testing, and in colorimetric sensor arrays for sugar identification.[1][3][4]

Chemical Properties

Bromochlorophenol Blue sodium salt is the sodium salt of 3',3''-dibromo-5',5''-dichlorophenolsulfonphthalein. It is typically a black to dark green powder that is soluble in water and ethanol (B145695).[3][5] The solution's stability is generally good under normal laboratory conditions, though it should be stored in a cool, dry, well-ventilated area and protected from light.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation and use of this compound working solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₉Br₂Cl₂NaO₅S | [4] |

| Molecular Weight | 603.05 g/mol | [4] |

| Appearance | Black to dark green powder | [3][4] |

| pH Transition Range | 3.0 (Yellow) – 4.6 (Blue/Violet) | [1][2] |

| Solubility | Soluble in water and ethanol | [5] |

| Solution Type | Concentration | Primary Application |

| Aqueous Solution | 0.04% (w/v) | General purpose pH indicator |

| Ethanolic Solution | 0.1% (w/v) | Titrations, Non-aqueous systems |

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) Aqueous this compound Indicator Solution

This protocol outlines the preparation of a stock solution suitable for general laboratory use as a pH indicator.

Materials:

-